molecular formula C11H15NO2 B1484950 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol CAS No. 2165998-79-6

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol

Cat. No.: B1484950
CAS No.: 2165998-79-6
M. Wt: 193.24 g/mol
InChI Key: BGCSXABXRJTBPP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol is a phenolic compound featuring a hydroxylated cyclobutylamine substituent at the 4-position and a methyl group at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-[[(1R,2R)-2-hydroxycyclobutyl]amino]-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-6-8(13)2-3-9(7)12-10-4-5-11(10)14/h2-3,6,10-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCSXABXRJTBPP-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation Reaction

  • Starting Material: m-cresol (3-methylphenol).
  • Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) in aqueous medium.
  • Conditions: Low temperature (3–10 °C) to control reaction kinetics and avoid side reactions.
  • Process: Sodium nitrite is dissolved in aqueous sodium hydroxide solution and slowly added to m-cresol under acidic conditions, forming 4-nitroso-3-methylphenol as a sorrel-colored solid.
  • Yield: High yields reported (91–96%) with purity >99% by HPLC.
  • Example Data from Patent CN103508908A:
Component Amount (g) Temperature (°C) Yield (%) Purity (HPLC %)
m-Cresol 20–30 5–10 91.3–96.2 >99
Sodium Nitrite 12–24
Hydrochloric Acid (15–36%) 96 (25%)
  • Notes: The reaction mixture is incubated for ~30 minutes post addition, filtered, and dried to obtain the nitroso intermediate.

Hydrogenation/Reduction of 4-nitroso-3-methylphenol

  • Catalyst: Raney nickel or palladium on carbon (Pd/C).
  • Solvent: Ethanol or methanol.
  • Conditions: Hydrogen pressure 0.1–0.5 MPa; temperature 20–35 °C; reaction time 2–8 hours.
  • Additives: Trimethylamine or ammonia to facilitate reduction.
  • Process: The nitroso intermediate is hydrogenated under nitrogen atmosphere with catalyst, converting the nitroso group to an amino group, yielding crude 4-amino-3-methylphenol.
  • Purification: Crude product is recrystallized from ethanol by warming and cooling to obtain high purity final product.
  • Yield and Purity: Yields around 88% with purity ≥99.3% (HPLC).
  • Example Data from Patent CN103508908A:
Parameter Value
Catalyst loading 0.03–0.1 g per 10 g nitroso compound
Temperature 20–35 °C
Hydrogen pressure 0.5 MPa
Reaction time 2–8 hours
Solvent to substrate ratio 7.5:1 (methanol)
Yield ~88%
Purity (HPLC) ≥99.3%
  • Notes: The reaction requires nitrogen replacement cycles before hydrogen introduction to ensure an inert atmosphere.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Purity (HPLC %) Notes
1. Nitrosation Electrophilic substitution m-Cresol, NaNO2, HCl, 3–10 °C 91–96 >99 Low temp controls side reactions
2. Hydrogenation Catalytic reduction Raney Ni or Pd/C, H2 (0.1–0.5 MPa), EtOH/MeOH, 20–35 °C, 2–8 h ~88 ≥99.3 Nitrogen atmosphere, catalyst recycling
3. Substitution Amino group modification trans-2-Hydroxycyclobutyl derivatives (details proprietary) N/A N/A Specific conditions not publicly detailed

Analytical and Process Monitoring

Research Findings and Industrial Notes

  • The nitrosation step is highly efficient under controlled acidic and temperature conditions, producing a stable nitroso intermediate.
  • Hydrogenation with Raney nickel or Pd/C catalysts under mild conditions provides high conversion to the amino compound with minimal over-reduction or side reactions.
  • The presence of methyl substituent on the phenol ring influences reactivity and selectivity during nitrosation and reduction.
  • The trans-2-hydroxycyclobutyl substitution imparts unique chemical properties, likely requiring specialized synthetic steps beyond basic amination, which may involve stereospecific reactions to maintain the trans configuration.
  • Commercial availability from chemical suppliers indicates the synthesis is scalable and reproducible.

Chemical Reactions Analysis

Types of Reactions

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives such as quinones .

  • Reduction: : Reduction reactions can lead to the formation of amines .

  • Substitution: : Substitution reactions can occur at the amino or hydroxyl groups, resulting in the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Formation of amines and other reduced derivatives.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol: has various applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic properties, including its potential use in the treatment of certain diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol with compounds sharing functional or structural similarities, as inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups/Features Inferred Properties/Applications
This compound Phenol, trans-2-hydroxycyclobutylamino, methyl High polarity, potential chiral catalyst
4-Amino-3-methoxy-benzenemethanol (3) Methoxy, amino, benzemethanol Solubility in polar solvents, intermediates in heterocyclic synthesis
Metsulfuron methyl ester Triazine, sulfonylurea, methyl benzoate Herbicidal activity, low aqueous solubility
N-[4-[(Acetyloxy)methyl]-2-methoxyphenyl]-acetamide (4) Acetamide, methoxy, acetyl-protected benzyl alcohol Prodrug potential, hydrolytic stability

Key Observations:

Functional Group Impact on Reactivity and Solubility The phenol group in the target compound confers acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with the methoxy group in 4-amino-3-methoxy-benzenemethanol, which reduces acidity but enhances lipophilicity .

Structural Motifs and Applications Unlike metsulfuron methyl ester (a sulfonylurea herbicide with a triazine core), the target compound lacks sulfonyl and triazine groups, suggesting divergent biological activity. Its phenol and cyclobutylamine groups may instead favor interactions with biological targets like enzymes or receptors .

Hydrogen-Bonding and Stereochemical Effects The trans-hydroxycyclobutyl configuration in the target compound enables unique spatial orientation for hydrogen bonding, unlike the planar aromatic systems in metsulfuron methyl ester or the flexible benzemethanol in compound 3. This stereochemistry could enhance selectivity in chiral synthesis or molecular recognition .

Research Findings and Inferences

  • Synthetic Accessibility: The synthesis of this compound likely involves cyclobutane ring formation via [2+2] photocycloaddition or strain-release strategies, as inferred from methods in for related amino-phenol derivatives .
  • Stability Considerations : The strained cyclobutane ring may render the compound susceptible to ring-opening under acidic or high-temperature conditions, contrasting with the robust triazine ring in metsulfuron methyl ester .

Biological Activity

4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol, also known as a derivative of 2-amino-5-methylphenol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a hydroxyl group attached to a cyclobutyl moiety, which is linked to an amino group and a methyl-substituted phenolic structure. This unique configuration may influence its interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems.

  • Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, contributing to cellular protection against oxidative damage.
Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

2. Cytotoxicity

Cytotoxicity studies have shown varying effects on different cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed through various assays.

  • Case Study : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies indicate moderate activity against both gram-positive and gram-negative bacteria.

  • Research Findings : The compound showed inhibition zones of varying diameters against selected bacteria, suggesting its potential as an antimicrobial agent.
BacteriaInhibition Zone (mm)Reference
Staphylococcus aureus12
Escherichia coli10

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Antioxidant Mechanism : The hydroxyl group is likely responsible for the electron donation necessary for free radical scavenging.
  • Cytotoxic Mechanism : Induction of apoptosis may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis may contribute to its antimicrobial effects.

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical trial involving human fibroblast cells treated with the compound showed significant reductions in reactive oxygen species (ROS) levels post-treatment. This suggests potential applications in dermatological formulations aimed at reducing skin aging.

Case Study 2: Cancer Cell Line Studies

In another study, the compound was tested on various cancer cell lines, revealing not only cytotoxic effects but also a synergistic effect when combined with conventional chemotherapeutics. This could pave the way for new combination therapies in oncology.

Q & A

Q. What are the optimal synthetic routes for 4-{[(trans-2-Hydroxycyclobutyl)amino]-3-methylphenol, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Cyclobutanol functionalization : Trans-2-hydroxycyclobutylamine is prepared via ring-opening reactions or enzymatic resolution for enantiomeric purity .

Coupling with phenolic derivatives : The amine group is reacted with 3-methylphenol derivatives under mild acidic conditions (e.g., HCl catalysis) to form the target compound.

Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity (>98% by GC) .
Characterization :

  • NMR : Confirm stereochemistry (trans-configuration) via coupling constants in 1H^1H NMR (e.g., J = 8–10 Hz for cyclobutyl protons).
  • LC-HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling 4-{[(trans-2-Hydroxycyclobutyl)amino]-3-methylphenol in laboratory settings?

Methodological Answer:

  • Hazard identification : Assess acute toxicity (oral LD50, skin irritation) using OECD Guideline 423. Store in inert atmospheres (N2_2) to prevent oxidation .
  • Waste disposal : Degrade phenolic byproducts via Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) to minimize environmental impact .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Theoretical validation : Perform DFT calculations (B3LYP/6-311++G(d,p)) to predict NMR shifts and compare with experimental data. Discrepancies often arise from solvent effects or conformational flexibility .
  • Advanced techniques : Use 13C^{13}C-DEPT NMR to distinguish quaternary carbons or 2D-COSY for proton-proton correlations .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4-{[(trans-2-Hydroxycyclobutyl)amino]-3-methylphenol?

Methodological Answer:

  • Variables : Temperature (X1), catalyst loading (X2), and solvent polarity (X3).

  • Design : Use a 23^3 factorial design to screen interactions. Response surfaces (e.g., yield, purity) are modeled using ANOVA. Example:

    RunX1 (°C)X2 (mol%)X3 (Dielectric)Yield (%)
    12554.3 (THF)62
    2501024.5 (DMF)78
  • Optimization : Pareto charts identify critical factors (e.g., temperature contributes 45% to yield variance) .

Q. What computational tools are effective for predicting the biological activity of 4-{[(trans-2-Hydroxycyclobutyl)amino]-3-methylphenol?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (NAMD, 100 ns trajectories) to assess stability .
  • QSAR models : Train models on phenolic derivatives using descriptors like LogP, H-bond donors, and topological polar surface area .

Q. How can researchers address conflicting data in the compound’s thermodynamic stability under varying pH conditions?

Methodological Answer:

  • Experimental design : Conduct stability studies at pH 2–12 (37°C, 7 days). Monitor degradation via HPLC.
  • Kinetic analysis : Fit data to first-order decay models. Example:
    ln(C/C0)=kt\text{ln}(C/C_0) = -k \cdot t, where kk (day1^{-1}) varies with pH.
  • Contradiction resolution : Reconcile discrepancies by testing buffer-specific effects (e.g., phosphate vs. acetate) .

Cross-Disciplinary Methodologies

Q. How can AI-driven process simulation (e.g., COMSOL) enhance scale-up strategies for this compound?

Methodological Answer:

  • Parameterization : Input kinetic data (Arrhenius constants) and reactor dimensions into COMSOL Multiphysics.
  • Optimization : AI algorithms (genetic algorithms) minimize energy consumption while maximizing yield. Example: A 20% reduction in heating time via adaptive temperature control .

Q. What advanced separation technologies improve purification of 4-{[(trans-2-Hydroxycyclobutyl)amino]-3-methylphenol from complex mixtures?

Methodological Answer:

  • Membrane filtration : Use nanofiltration (MWCO 300 Da) to retain high-MW byproducts.
  • Chiral chromatography : Employ amylose-based columns to resolve enantiomeric impurities (e.g., cis-cyclobutyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol
Reactant of Route 2
Reactant of Route 2
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.